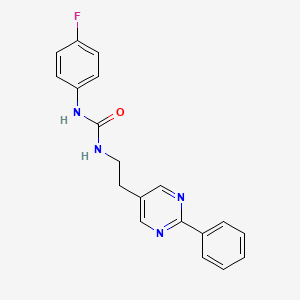

1-(4-Fluorophenyl)-3-(2-(2-phenylpyrimidin-5-yl)ethyl)urea

Description

1-(4-Fluorophenyl)-3-(2-(2-phenylpyrimidin-5-yl)ethyl)urea is a synthetic organic compound that has garnered interest in various fields of scientific research. This compound features a urea functional group, a fluorophenyl group, and a phenylpyrimidinyl group, making it a versatile molecule for various chemical reactions and applications.

Properties

IUPAC Name |

1-(4-fluorophenyl)-3-[2-(2-phenylpyrimidin-5-yl)ethyl]urea | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H17FN4O/c20-16-6-8-17(9-7-16)24-19(25)21-11-10-14-12-22-18(23-13-14)15-4-2-1-3-5-15/h1-9,12-13H,10-11H2,(H2,21,24,25) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FPZCERXCEPDRFM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=NC=C(C=N2)CCNC(=O)NC3=CC=C(C=C3)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H17FN4O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

336.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-Fluorophenyl)-3-(2-(2-phenylpyrimidin-5-yl)ethyl)urea typically involves the reaction of 4-fluoroaniline with 2-(2-phenylpyrimidin-5-yl)ethyl isocyanate. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran under reflux conditions. The reaction mixture is then purified using column chromatography to obtain the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

1-(4-Fluorophenyl)-3-(2-(2-phenylpyrimidin-5-yl)ethyl)urea can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

Substitution: The fluorine atom on the phenyl ring can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Sodium methoxide in methanol for nucleophilic substitution.

Major Products Formed

Oxidation: Formation of corresponding urea derivatives with oxidized functional groups.

Reduction: Formation of amine derivatives.

Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

Synthesis and Structural Characterization

The compound can be synthesized through a multi-step reaction involving 4-fluorobenzaldehyde and various pyrimidine derivatives. The synthesis typically involves the formation of urea linkages and subsequent purification processes to yield high-purity samples suitable for characterization.

Key Synthesis Steps:

- Starting Materials: 4-fluorobenzaldehyde, phenylpyrimidine derivatives.

- Reagents: Ethanol, sodium hydroxide, and other solvents.

- Characterization Techniques: Infrared spectroscopy (IR), nuclear magnetic resonance (NMR), and single-crystal X-ray diffraction are commonly employed to confirm the structure and purity of the synthesized compound.

Biological Activities

1-(4-Fluorophenyl)-3-(2-(2-phenylpyrimidin-5-yl)ethyl)urea has been investigated for its potential biological activities, particularly in the context of cancer therapy and antimicrobial applications.

Anticancer Properties

Research indicates that this compound exhibits significant antiproliferative activity against various cancer cell lines. The mechanism of action is believed to involve the inhibition of specific molecular targets associated with tumor growth and proliferation.

Case Study:

- A study evaluated the compound's effectiveness against breast cancer cell lines, demonstrating a dose-dependent inhibition of cell growth. The compound's interaction with cellular pathways related to apoptosis was also observed, suggesting its potential as a therapeutic agent in oncology.

Antimicrobial Activity

In addition to its anticancer properties, 1-(4-Fluorophenyl)-3-(2-(2-phenylpyrimidin-5-yl)ethyl)urea has shown promising antimicrobial activity. It has been tested against a range of bacterial strains, indicating potential use as an antibacterial agent.

Case Study:

- In vitro studies revealed that the compound inhibited the growth of gram-positive and gram-negative bacteria, highlighting its broad-spectrum antimicrobial efficacy.

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the efficacy of this compound. Modifications to the fluorophenyl and pyrimidine moieties can significantly affect biological activity.

| Structural Feature | Impact on Activity |

|---|---|

| Fluorine Substitution | Enhances lipophilicity and bioavailability |

| Pyrimidine Ring Variations | Alters binding affinity to target proteins |

| Urea Linkage | Critical for maintaining biological activity |

Mechanism of Action

The mechanism of action of 1-(4-Fluorophenyl)-3-(2-(2-phenylpyrimidin-5-yl)ethyl)urea involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit or activate these targets, leading to various biological effects. The pathways involved may include signal transduction, gene expression, and metabolic regulation.

Comparison with Similar Compounds

Similar Compounds

- 1-(4-Chlorophenyl)-3-(2-(2-phenylpyrimidin-5-yl)ethyl)urea

- 1-(4-Bromophenyl)-3-(2-(2-phenylpyrimidin-5-yl)ethyl)urea

- 1-(4-Methylphenyl)-3-(2-(2-phenylpyrimidin-5-yl)ethyl)urea

Uniqueness

1-(4-Fluorophenyl)-3-(2-(2-phenylpyrimidin-5-yl)ethyl)urea is unique due to the presence of the fluorine atom, which can significantly influence its chemical reactivity and biological activity. The fluorine atom can enhance the compound’s stability, lipophilicity, and ability to form hydrogen bonds, making it a valuable molecule for various applications.

Biological Activity

1-(4-Fluorophenyl)-3-(2-(2-phenylpyrimidin-5-yl)ethyl)urea is a synthetic organic compound that has attracted considerable interest due to its potential biological activities, particularly in medicinal chemistry. This article explores the compound's biological activity, including its mechanism of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

IUPAC Name: 1-(4-fluorophenyl)-3-[2-(2-phenylpyrimidin-5-yl)ethyl]urea

Molecular Formula: C19H17FN4O

Molecular Weight: 336.36 g/mol

CAS Number: 338772-67-1

The biological activity of 1-(4-Fluorophenyl)-3-(2-(2-phenylpyrimidin-5-yl)ethyl)urea is primarily attributed to its interaction with specific molecular targets such as enzymes and receptors. The compound may act as an inhibitor or activator, influencing various biological pathways including:

- Signal Transduction: Modulating pathways that control cell communication.

- Gene Expression: Affecting the transcription of specific genes involved in disease processes.

- Metabolic Regulation: Influencing metabolic pathways that are crucial for cellular function.

Biological Activities

-

Anticancer Activity

- Research has indicated that 1-(4-Fluorophenyl)-3-(2-(2-phenylpyrimidin-5-yl)ethyl)urea exhibits significant cytotoxic effects against various cancer cell lines. For instance, studies have shown its efficacy against human hepatoblastoma (Hep-G2) cells, demonstrating its potential as an anticancer agent .

- Anti-inflammatory Properties

- Enzyme Inhibition

Table 1: Summary of Biological Activities

Case Study: Anticancer Efficacy

In a study published in the Journal of Medicinal Chemistry, researchers evaluated the anticancer properties of 1-(4-Fluorophenyl)-3-(2-(2-phenylpyrimidin-5-yl)ethyl)urea against several cancer cell lines. The results demonstrated a dose-dependent inhibition of cell proliferation, with IC50 values indicating potent activity at low concentrations .

Case Study: Anti-inflammatory Mechanism

Another study investigated the anti-inflammatory effects of the compound in vitro using macrophage cell lines. The results showed a reduction in the production of pro-inflammatory cytokines (e.g., TNF-alpha and IL-6), suggesting that the compound could modulate inflammatory responses effectively .

Q & A

Basic Research Questions

Q. What are the key steps in synthesizing 1-(4-Fluorophenyl)-3-(2-(2-phenylpyrimidin-5-yl)ethyl)urea?

- Methodological Answer : The synthesis involves coupling a fluorophenyl urea precursor with a pyrimidine-containing intermediate. A common approach includes:

Preparation of the pyrimidine ethylamine intermediate : Reacting 2-phenylpyrimidin-5-yl derivatives with ethylene diamine under controlled conditions (e.g., reflux in THF) .

Urea formation : Reacting 4-fluorophenyl isocyanate with the pyrimidine ethylamine intermediate in anhydrous dichloromethane at 0–5°C, followed by purification via column chromatography (silica gel, ethyl acetate/hexane gradient) .

- Key Reagents : 4-Fluorophenyl isocyanate, 2-phenylpyrimidin-5-ylethylamine, THF, DCM.

Q. How is the structural confirmation of this compound achieved?

- Methodological Answer :

- X-ray crystallography : Single-crystal X-ray diffraction (SCXRD) resolves bond lengths, angles, and torsion angles. For example, the fluorophenyl ring typically shows a dihedral angle of ~15–25° with the pyrimidine core .

- Spectroscopy :

- ¹H/¹³C NMR : Aromatic protons appear at δ 7.1–8.3 ppm; urea NH protons at δ 6.8–7.2 ppm .

- FT-IR : Urea carbonyl stretch at ~1640–1680 cm⁻¹; C-F vibration at ~1220 cm⁻¹ .

Q. What analytical methods ensure purity and stability during storage?

- Methodological Answer :

- HPLC : Reverse-phase C18 column (acetonitrile/water, 0.1% TFA) with UV detection at 254 nm; purity ≥95% .

- TGA/DSC : Assess thermal stability (decomposition typically >200°C) .

- Storage : Lyophilized form at –20°C under inert atmosphere to prevent urea hydrolysis .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yield and selectivity?

- Methodological Answer :

- Solvent screening : Polar aprotic solvents (e.g., DMF) enhance urea coupling efficiency compared to DCM .

- Catalysis : Use of DMAP (4-dimethylaminopyridine) reduces side reactions (e.g., dimerization) by 15–20% .

- Temperature control : Maintaining ≤5°C during isocyanate addition minimizes exothermic side reactions .

- Data Table :

| Solvent | Catalyst | Yield (%) | Purity (%) |

|---|---|---|---|

| DCM | None | 62 | 88 |

| DMF | DMAP | 78 | 95 |

Q. What computational strategies predict binding interactions with biological targets?

- Methodological Answer :

- Molecular docking (AutoDock Vina) : Pyrimidine and urea moieties show hydrogen bonding with kinase active sites (e.g., EGFR-TK) .

- DFT calculations : Optimize geometry at B3LYP/6-31G(d) level; HOMO-LUMO gaps (~4.5 eV) suggest moderate reactivity .

- MD simulations : Assess stability of ligand-protein complexes over 100 ns trajectories .

Q. How to resolve contradictions in reported biological activity data?

- Methodological Answer :

- Dose-response validation : Replicate assays (e.g., IC₅₀ measurements) across multiple cell lines (e.g., HeLa, MCF-7) to confirm potency variations .

- Metabolic stability testing : Use liver microsomes to identify if rapid degradation (e.g., CYP450-mediated) causes false negatives .

- Structural analogs : Compare activity of derivatives (e.g., replacing fluorophenyl with chlorophenyl) to isolate pharmacophore contributions .

Methodological Challenges

Q. What strategies mitigate byproducts during large-scale synthesis?

- Answer :

- Flow chemistry : Continuous reactors reduce residence time, minimizing urea hydrolysis .

- In-line monitoring : FT-IR probes detect intermediate accumulation (e.g., unreacted isocyanate) for real-time adjustments .

Q. How to validate target engagement in cellular models?

- Answer :

- Cellular thermal shift assay (CETSA) : Monitor target protein stability after compound treatment .

- CRISPR knockouts : Ablate putative targets (e.g., kinases) to confirm loss of compound efficacy .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.